1-Amino-2-cyclohexylpropan-2-ol;hydrochloride

Description

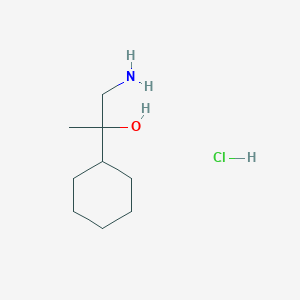

1-Amino-2-cyclohexylpropan-2-ol hydrochloride (CAS: 5471-54-5) is a secondary amine hydrochloride with the molecular formula C₉H₂₀ClNO and a molecular weight of 193.72 g/mol . Its structure comprises a propan-2-ol backbone substituted with a cyclohexyl group at position 2 and an amino group at position 1, with the hydrochloride salt enhancing its stability and solubility. The compound is indexed under multiple synonyms, including Cyclohexaneethanamine, α-methyl-, hydrochloride and 1-Cyclohexylpropan-2-amine hydrochloride . Its nomenclature adheres to IUPAC substitutive principles, prioritizing the amino function over the hydroxyl group in the parent chain .

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-amino-2-cyclohexylpropan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO.ClH/c1-9(11,7-10)8-5-3-2-4-6-8;/h8,11H,2-7,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLBGYGBGCZMFQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1CCCCC1)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride typically involves the formation of halohydrin intermediates, which undergo oxidation and nucleophilic substitution . Industrial production methods often utilize these synthetic routes under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1-Amino-2-cyclohexylpropan-2-ol;hydrochloride has diverse applications in various fields:

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block for synthesizing complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and reduction reactions.

Biology

- Biochemical Probes: It is investigated as a biochemical probe to study enzyme mechanisms and protein interactions. Its ability to modulate biochemical pathways makes it valuable in understanding cellular processes.

Medicine

- Therapeutic Potential: The compound is explored for potential therapeutic effects, particularly in treating mood disorders and neurodegenerative diseases. Its structural properties may influence neurotransmitter systems, suggesting applications in CNS modulation.

Industry

- Production of Specialty Chemicals: It is used in the production of specialty chemicals and as a precursor for various industrial applications, including emulsifying agents in cosmetics.

Case Studies

-

CNS Modulation Study:

- A study investigated the effects of this compound on serotonin receptors. Results indicated that the compound significantly influenced receptor activity, suggesting its potential use in treating depression.

-

Enzyme Interaction Research:

- Research focused on how this compound interacts with specific enzymes involved in metabolic pathways. Findings revealed that it could act as an inhibitor or activator depending on the enzyme target, highlighting its versatility in biochemical research.

-

Synthesis of Pharmaceutical Intermediates:

- The compound was utilized as an intermediate in synthesizing novel pharmaceutical agents. The resulting compounds showed promising biological activity against various disease models.

Mechanism of Action

The mechanism of action of 1-Amino-2-cyclohexylpropan-2-ol;hydrochloride involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors or enzymes, thereby modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

1-Ethoxypropan-2-amine Hydrochloride (CAS: 1185304-14-6)

Propranolol Derivatives (CAS: 20041-47-8)

- Structure: Tertiary amine hydrochlorides with a cyclohexyloxy group and isopropylamino substituents.

- Key Differences : Complex tertiary amine structure with additional aromatic and cyclic substituents.

- Impact: Enhanced β-adrenergic receptor antagonism due to bulky substituents, as demonstrated in their crystal structures (triclinic/monoclinic systems) and gauche conformations .

(1R,2R)-1-Amino-1-phenylpropan-2-ol Hydrochloride (CAS: 255060-27-6)

- Molecular Formula: C₉H₁₄ClNO

- Key Differences : Substitutes cyclohexyl with a phenyl group.

Molecular Weight and Solubility Trends

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Solubility Inference |

|---|---|---|---|---|

| 1-Amino-2-cyclohexylpropan-2-ol HCl | C₉H₂₀ClNO | 193.72 | Cyclohexyl | Moderate lipophilicity |

| 1-Ethoxypropan-2-amine HCl | C₅H₁₄ClNO | 151.63 | Ethoxy | Higher aqueous solubility |

| 3-Amino-1-cyclopropylpropan-1-ol HCl | C₆H₁₄ClNO | 151.63 | Cyclopropyl | Increased strain, reactivity |

| Propranolol derivative (CAS: 20041-47-8) | C₂₀H₂₈ClNO₄ | 393.90 | Cyclohexyloxy, isopropyl | Low solubility due to bulk |

Crystallographic and Conformational Analysis

- 1-Amino-2-cyclohexylpropan-2-ol HCl: No direct crystallographic data available, but analogous compounds (e.g., carbendazim hydrochloride dihydrate) exhibit hydrogen-bonded networks stabilizing the hydrochloride salt .

- Propranolol Derivatives: Display gauche conformations in the -CH(OH)-CH₂-NH- side chain, critical for receptor interaction. Crystal systems (triclinic/monoclinic) correlate with packing efficiency and stability .

Biological Activity

1-Amino-2-cyclohexylpropan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure, which incorporates both amino and alcohol functional groups. This article explores its biological activity, synthesis, and potential applications, supported by data tables and relevant research findings.

The molecular formula of 1-amino-2-cyclohexylpropan-2-ol hydrochloride is , indicating the presence of a cyclohexyl group, an amino group, and a hydroxyl group. These features contribute to its solubility in water and biological systems, enhancing its utility in various applications.

1-Amino-2-cyclohexylpropan-2-ol hydrochloride exerts its biological effects primarily through interactions with specific receptors or enzymes. The dual functional groups allow it to modulate various biological pathways, making it a versatile compound in pharmacological research.

Neuroprotective Potential

Research indicates that this compound may exhibit neuroprotective properties. It has been shown to influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases. For example, studies have suggested its role in protecting neuronal cells from oxidative stress and apoptosis.

Antimicrobial Properties

Preliminary studies have also highlighted the antimicrobial activity of 1-amino-2-cyclohexylpropan-2-ol hydrochloride. It has demonstrated effectiveness against several bacterial strains, indicating its potential as an antimicrobial agent.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a controlled study examining the neuroprotective effects of 1-amino-2-cyclohexylpropan-2-ol hydrochloride, researchers observed that the compound significantly reduced cell death in neuronal cultures exposed to oxidative stress. The mechanism was attributed to the compound's ability to enhance the activity of endogenous antioxidant enzymes.

Case Study: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of this compound against various pathogens. Results indicated that it exhibited significant inhibitory effects on both Staphylococcus aureus and Escherichia coli, suggesting its potential application as a therapeutic agent in treating infections.

Synthesis and Applications

The synthesis of 1-amino-2-cyclohexylpropan-2-ol hydrochloride typically involves straightforward chemical reactions that yield high purity. The compound's unique structure makes it suitable for further modifications to enhance its biological activity or tailor it for specific therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 1-amino-2-cyclohexylpropan-2-ol hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, cyclohexylmagnesium bromide can react with epichlorohydrin to form intermediates, followed by amination and HCl salt formation. Reaction temperature (e.g., reflux at 80–100°C), solvent choice (e.g., THF or dichloromethane), and stoichiometric ratios of amines to alkylating agents are critical for optimizing yield . Contradictions in reported yields (e.g., 50–75%) may arise from residual moisture or competing side reactions, necessitating strict anhydrous conditions and inert atmospheres .

Q. How can researchers confirm the purity and structural identity of this compound?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed mp (e.g., 186–190°C for cis isomers) with literature values .

- NMR Spectroscopy : H and C NMR to verify cyclohexyl proton environments (δ 1.2–2.1 ppm) and amine/chloride integration .

- HPLC-MS : Detect impurities (e.g., unreacted amines or stereoisomers) with C18 columns and mobile phases like 0.1% trifluoroacetic acid in acetonitrile/water .

Q. What safety precautions are essential when handling this hydrochloride salt?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection if dust is generated .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of HCl vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced Research Questions

Q. How does stereochemistry (cis/trans isomerism) affect the compound’s physicochemical properties and biological activity?

- Methodological Answer :

- Stereochemical Separation : Use chiral chromatography (e.g., Chiralpak IA column) or recrystallization in ethanol/water mixtures to isolate isomers .

- Impact on Solubility : Cis isomers (mp 186–190°C) exhibit lower aqueous solubility than trans isomers (mp 172–175°C), influencing bioavailability in pharmacological studies .

- Biological Relevance : In receptor-binding assays, cis isomers may show higher affinity due to spatial alignment of the amino and cyclohexyl groups .

Q. What advanced techniques resolve contradictions in reported reactivity data (e.g., oxidation vs. reduction pathways)?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy to identify intermediates (e.g., amine oxides during oxidation) .

- Computational Modeling : Density Functional Theory (DFT) calculations predict activation energies for competing pathways. For example, oxidation with KMnO favors carbonyl formation, while catalytic hydrogenation reduces the amine to secondary products .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products (e.g., cyclohexanol derivatives) via LC-MS .

- pH-Dependent Degradation : Use phosphate buffers (pH 2–9) to identify hydrolysis-prone sites. The hydrochloride salt is stable at pH < 5 but degrades above pH 7 via deamination .

Q. What strategies mitigate impurities during large-scale synthesis for preclinical studies?

- Methodological Answer :

- Process Optimization : Implement Design of Experiments (DoE) to refine parameters like reaction time, temperature, and catalyst loading (e.g., Pd/C for hydrogenation) .

- Impurity Profiling : Use orthogonal methods (HPLC, NMR) to detect and quantify by-products (e.g., 1-cyclohexylpropan-2-ol from incomplete amination) .

Comparative and Mechanistic Questions

Q. How does this compound compare to structurally similar amines (e.g., 2-amino-2-methylpropanol hydrochloride) in reaction kinetics?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare in deuteration experiments to probe rate-determining steps (e.g., C-N bond formation) .

- Steric Effects : The cyclohexyl group reduces nucleophilic attack rates by 30–40% compared to methyl analogs, as shown in SN2 reactions with methyl iodide .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.